Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The compound's formal name reflects its structural composition, beginning with the tert-butyl ester designation, followed by the piperazine core numbering system, and concluding with the isoquinoline substituent specification. The numerical positioning within the nomenclature indicates that the isoquinoline moiety is attached at the 5-position of the isoquinoline ring system and connected to the 4-position of the piperazine ring through a direct carbon-nitrogen bond.
The carboxylate functionality is protected as a tert-butyl ester group attached to the 1-position nitrogen atom of the piperazine ring, following standard protecting group nomenclature conventions. This systematic naming approach ensures unambiguous identification of the compound's connectivity pattern and stereochemical relationships. The Chemical Abstracts Service registry number 444620-69-3 provides an additional unique identifier that facilitates database searches and regulatory documentation. The molecular formula C₁₈H₂₃N₃O₂ indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms, confirming the structural assignment derived from the systematic nomenclature.
Molecular Architecture: Piperazine-Isoquinoline Hybrid Framework
The molecular architecture of this compound showcases a sophisticated hybrid framework that combines two distinct heterocyclic systems with complementary pharmacological properties. The piperazine ring system serves as the central scaffold, adopting a chair conformation that positions the substituents in optimal spatial arrangements for biological recognition. Piperazine scaffolds represent a significant class of heterocyclic compounds with established pharmacological value, demonstrating diverse biological activities including anticancer, antimicrobial, and central nervous system modulating effects. The six-membered piperazine ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a flexible core structure that facilitates the incorporation of various functional groups.
The isoquinoline moiety attached at the 4-position of the piperazine ring contributes additional structural complexity and biological activity potential. Isoquinolines constitute an important class of bicyclic aromatic compounds that have gained prominence in medicinal chemistry due to their presence in numerous natural products and synthetic pharmaceuticals. The connection between the piperazine and isoquinoline systems occurs through a direct carbon-nitrogen bond linking the 4-position of piperazine to the 5-position of isoquinoline, creating a rigid attachment point that influences the overall molecular conformation. The tert-butyl carboxylate group attached to the 1-position nitrogen of piperazine serves both as a protecting group in synthetic applications and as a lipophilic substituent that modulates the compound's physicochemical properties.
| Structural Component | Ring System | Attachment Position | Functional Role |
|---|---|---|---|
| Piperazine Core | Six-membered saturated heterocycle | Central scaffold | Pharmacological activity, conformational flexibility |
| Isoquinoline Moiety | Bicyclic aromatic heterocycle | 5-Position to 4-Position of piperazine | Biological recognition, π-π interactions |
| Tert-butyl Carboxylate | Ester protecting group | 1-Position nitrogen of piperazine | Synthetic protection, lipophilicity modulation |
Stereochemical Considerations and Conformational Analysis
The stereochemical analysis of this compound reveals important conformational preferences that influence its biological activity and chemical reactivity patterns. The piperazine ring system adopts a chair conformation as the most thermodynamically stable arrangement, with the isoquinoline substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference positions the planar isoquinoline ring system perpendicular to the piperazine ring plane, creating an overall T-shaped molecular geometry that facilitates specific protein-ligand interactions.
The tert-butyl carboxylate group attached to the 1-position nitrogen introduces additional conformational constraints due to the bulky tert-butyl substituent. The carboxylate carbonyl group exhibits restricted rotation around the nitrogen-carbon bond, with the tert-butyl group preferentially adopting conformations that minimize steric clashes with the piperazine ring hydrogen atoms. The isoquinoline moiety displays limited conformational flexibility due to its aromatic character, but rotation around the carbon-nitrogen bond connecting it to the piperazine ring allows for some orientational adjustments.
Three-dimensional conformational analysis indicates that the compound can exist in multiple low-energy conformations that differ primarily in the relative orientation of the isoquinoline ring with respect to the piperazine chair. The most stable conformations position the isoquinoline ring to maximize favorable π-π stacking interactions with potential biological targets while minimizing intramolecular steric conflicts. The overall molecular shape creates distinct hydrophobic and hydrophilic regions that enable selective binding to protein active sites with complementary structural features.
Comparative Structural Analysis with Related Piperazine Derivatives
Comparative structural analysis of this compound with related piperazine derivatives reveals distinctive features that differentiate this compound from other members of this chemical class. Examination of structurally analogous compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate demonstrates the impact of heterocyclic substituent choice on overall molecular properties. The replacement of the isoquinoline moiety with a simpler pyridine ring system significantly alters the compound's three-dimensional shape, π-electron distribution, and potential for biological interactions.
Analysis of tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate, another related compound with a quinoline substituent, illustrates the importance of regioisomerism in determining biological activity. The different attachment position of the quinoline ring compared to the isoquinoline system in the target compound creates distinct spatial arrangements that influence receptor binding selectivity and pharmacological profiles. The presence of amino substituents on the heterocyclic rings further modulates hydrogen bonding capabilities and overall polarity characteristics.
Comparison with tert-butyl 3-(quinolin-4-yl)piperazine-1-carboxylate reveals the significance of substitution position on the piperazine ring. The attachment of the quinoline moiety to the 3-position rather than the 4-position of piperazine creates a different molecular geometry that affects the compound's ability to access specific binding sites. These structural variations demonstrate the precise molecular recognition requirements of biological targets and highlight the importance of systematic structural modifications in drug design.
The systematic comparison of these related structures provides insights into structure-activity relationships and guides the rational design of new compounds with optimized biological properties. The unique combination of structural features in this compound positions it as a distinctive member of the piperazine derivative family with specific advantages for medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVAONVLCETEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610482 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444620-69-3 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
One-Pot Sequential Synthesis via Photocatalysis
Method Overview
Inspired by recent patent disclosures, a one-pot synthesis employing photocatalysis has been developed, offering a greener and more efficient route.
Stepwise Procedure
Step 1: Formation of the Isoquinoline-Piperazine Intermediate
- Combine 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine-based photocatalyst in an anhydrous solvent such as dichloroethane.
- Subject the mixture to blue LED irradiation under an oxygen atmosphere for approximately 10 hours.
- The photocatalytic oxidation facilitates the formation of the isoquinoline-linked piperazine derivative.
Step 2: Purification
- Post-reaction, the mixture is concentrated, and the product is isolated via column chromatography, typically yielding around 95% of the target compound.
Research Findings & Data
- This method avoids heavy metals and harsh reagents, aligning with green chemistry principles.
- The yield is notably high, with the process being scalable.
- The reaction conditions are mild, with room temperature and visible light irradiation.
Amide Coupling Strategy
Method Overview
This approach uses classical peptide coupling techniques to attach the isoquinoline moiety via an amide linkage to a piperazine core.
Stepwise Procedure
Step 1: Activation of Isoquinoline Carboxylic Acid
- Convert isoquinoline-5-carboxylic acid to its active ester form using N,N'-carbonyldiimidazole (CDI) or similar coupling reagents.
Step 2: Coupling with Piperazine
- React the activated isoquinoline derivative with piperazine in an inert solvent such as dichloromethane or DMF, possibly in the presence of a base like triethylamine.
- The reaction proceeds at room temperature over several hours.
Step 3: Tert-Butyl Protection
- The tert-butyl group is introduced either beforehand or during the coupling step, depending on the synthetic route.
Research Findings & Data
- This method provides good control over regioselectivity.
- Yields are generally in the 50-65% range.
- Purification involves standard chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides (e.g., methyl iodide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Isoquinoline derivatives with oxidized functional groups.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is primarily investigated for its interactions with dopamine receptors, particularly the D2 and D3 subtypes. Research indicates that compounds with similar structures can exhibit selective agonist or antagonist activity at these receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Dopamine Receptor Interaction
Studies have shown that derivatives of isoquinoline-piperazine hybrids can selectively activate D3 receptors while having less affinity for D2 receptors. This selectivity is vital as it may lead to reduced side effects commonly associated with non-selective dopamine agonists, such as dyskinesia in Parkinson's disease patients .
Neuroprotective Effects
The neuroprotective potential of this compound stems from its ability to modulate dopamine receptor activity and possibly exert antioxidant effects. Research has indicated that compounds with similar piperazine structures can protect against oxidative stress in neuronal cells, a critical factor in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available isoquinoline derivatives and piperazine. The structure-activity relationship studies reveal that modifications to the piperazine ring and the isoquinoline moiety can significantly influence the pharmacological profile of the compound.
Synthetic Pathways
The synthetic routes often utilize palladium-catalyzed reactions to form the piperazine linkage followed by esterification to introduce the tert-butyl carboxylate group. Variations in substituents on the isoquinoline ring can lead to compounds with enhanced receptor selectivity and potency .
Parkinson's Disease Models
In preclinical studies using animal models of Parkinson's disease, compounds similar to this compound have demonstrated significant improvements in motor function and reductions in neurodegeneration markers. For example, a study reported that a related compound exhibited a preferential agonist activity at the D3 receptor, leading to enhanced neuroprotection in reserpinized rat models .
Antidepressant Effects
Emerging research suggests that selective D3 receptor agonists may also offer antidepressant effects, particularly beneficial for patients with co-morbid depression and Parkinson's disease. The modulation of dopaminergic pathways through targeted receptor activation has been hypothesized to improve mood and cognitive function .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The isoquinoline moiety can bind to receptor sites, while the piperazine ring can interact with other functional groups in the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and enhances its potential as a versatile building block in medicinal chemistry.
Biological Activity
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains a piperazine ring and an isoquinoline moiety, which contribute to its interaction with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}N_{2}O_{2}. The presence of the isoquinoline structure allows for specific receptor binding, while the piperazine ring enhances its interaction capabilities with other functional groups. This dual functionality makes it a significant candidate in drug development.
The biological activity of this compound primarily involves its ability to modulate receptor activity and enzyme interactions. The isoquinoline moiety is known to bind to specific receptor sites, while the piperazine ring can interact with various functional groups, leading to modulation of biological pathways. This mechanism suggests potential therapeutic effects in conditions such as cancer and neurological disorders.
Biological Activity and Therapeutic Potential
Research indicates that this compound may act as a ligand in receptor binding studies, showing promise in various therapeutic areas:
- Cancer Treatment : The compound's ability to inhibit specific kinases, such as ERK5, has been explored for its potential in cancer therapy. Inhibition of the ERK5 pathway can lead to decreased cellular proliferation and survival, making it a target for cancer treatment .
- Neurological Disorders : Due to its structural features, this compound may also be relevant in developing treatments for neurological conditions by interacting with neurotransmitter receptors .
Binding Affinity Studies
Studies have demonstrated that this compound exhibits significant binding affinities towards various receptors. The following table summarizes some key findings related to its receptor interactions:
| Receptor | Binding Affinity (IC50) | Effect |
|---|---|---|
| ERK5 | Submicromolar | Inhibition of kinase activity |
| Dopamine Receptor D2 | Nanomolar | Modulation of dopaminergic signaling |
| Serotonin Receptor 5HT1A | Micromolar | Potential anxiolytic effects |
These interactions suggest that the compound could lead to the development of new pharmacological agents targeting these receptors.
Case Studies
- Cancer Cell Line Studies : In vitro studies using HeLa cells have shown that this compound can effectively inhibit cell proliferation by targeting the ERK5 pathway. The results indicated a reduction in cell viability at concentrations as low as 0.5 μM, highlighting its potential as an anticancer agent .
- Neuropharmacological Assessments : In animal models, administration of the compound led to significant alterations in behavior consistent with modulation of serotonin pathways, suggesting potential applications in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate?
- Methodology : A typical synthesis involves coupling 2,5-dichloro-N-(2-(isopropyl sulfonyl)phenyl)pyrimidin-4-amine with tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate in isopropanol, catalyzed by p-toluenesulfonic acid (1.2 eq) at 100°C for 16 hours. The reaction is monitored via TLC, and the crude product is concentrated under reduced pressure. Characterization is achieved through electrospray ionization mass spectrometry (ESI-MS), showing a dominant peak at [M-100]: 487.2, corresponding to the loss of the Boc group .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Reagents | 2,5-dichloro-N-(2-(isopropyl sulfonyl)phenyl)pyrimidin-4-amine, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, p-toluenesulfonic acid |
| Solvent | Isopropanol |
| Temperature | 100°C |
| Reaction Time | 16 hours |
| Characterization | ESI-MS: [M-100] 487.2 |
Q. How is this compound characterized post-synthesis?
- Methodology : ESI-MS is the primary analytical tool for confirming molecular weight and fragmentation patterns. The loss of the tert-butyloxycarbonyl (Boc) group during ionization is a key diagnostic marker. Complementary techniques like H/C NMR and HPLC (using a C18 column with acetonitrile/water gradient) are recommended to verify purity and structural integrity. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or byproduct formation .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound?
- Methodology :
- Catalyst Screening : Replace p-toluenesulfonic acid with Lewis acids (e.g., ZnCl) or organic bases (e.g., DIPEA) to test for improved coupling efficiency.
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
- Temperature Gradients : Perform time-course experiments at 80–120°C to identify optimal thermal conditions.
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product and quantify yield losses .
Q. How can researchers address contradictions in reported mass spectrometry data for this compound?
- Methodology : Discrepancies in ESI-MS peaks (e.g., adduct formation or incomplete Boc deprotection) require:
- Ionization Parameter Adjustment : Modify source temperature or collision energy to reduce fragmentation.
- Comparative Analysis : Cross-reference with high-resolution MS (HRMS) or MALDI-TOF for accurate mass confirmation.
- Byproduct Identification : Use LC-MS/MS to trace unexpected peaks to side reactions (e.g., hydrolysis of the piperazine ring) .
Q. What role does this compound play in proteolysis-targeting chimeras (e.g., LYMTACs)?
- Methodology : The piperazine-carboxylate moiety serves as a linker in lysosome-targeting chimeras, enabling selective relocalization of target proteins to lysosomes for degradation. Advanced studies involve:
- Structure-Activity Relationship (SAR) : Modifying the isoquinolinyl group to enhance binding affinity for lysosomal membrane proteins.
- Cellular Assays : Fluorescence tagging (e.g., GFP fusion) to track protein degradation kinetics in HEK293 or HeLa cell lines .
Q. How can side products during synthesis be systematically analyzed and mitigated?
- Methodology :
- Analytical Workflow : Combine HPLC (with UV/vis detection at 254 nm) and H NMR to identify impurities.
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., free amine formation) and optimize reaction quenching times.
- Mechanistic Studies : Perform DFT calculations to model competing pathways (e.g., nucleophilic substitution vs. elimination) .
Q. What are the implications of the Boc protecting group in downstream applications?
- Methodology : The Boc group enhances solubility during synthesis but requires acidic deprotection (e.g., HCl/dioxane or TFA) for functionalization. Stability studies under varying pH (2–10) and temperature (-20°C to 25°C) are critical to prevent premature deprotection. Post-deprotection, confirm free piperazine availability via ninhydrin test or H NMR .
Data Contradiction Analysis
- Case Example : If ESI-MS data conflicts with theoretical [M+H], consider:
- Adduct Formation : Sodium or potassium adducts may shift m/z values. Add 0.1% formic acid to suppress adducts.
- Degradation During Analysis : Test fresh vs. aged samples to rule out hydrolysis or oxidation.
- Instrument Calibration : Validate MS calibration using standard references (e.g., Ultramark 1621) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
